molecular formula C12H16BrNO4S B7810526 2-(4-bromobenzenesulfonamido)-3-methylpentanoic acid

2-(4-bromobenzenesulfonamido)-3-methylpentanoic acid

Cat. No.: B7810526
M. Wt: 350.23 g/mol
InChI Key: HPTIFMDZYFQKHI-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromobenzenesulfonamido)-3-methylpentanoic acid is an organic compound that belongs to the class of sulfonyl amino acids. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further linked to the amino acid isoleucine. The unique structure of this compound makes it a valuable compound in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromobenzenesulfonamido)-3-methylpentanoic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with L-isoleucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-bromobenzenesulfonamido)-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromobenzenesulfonamido)-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent against bacterial and fungal infections.

    Industry: It is used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzenesulfonamido)-3-methylpentanoic acid involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with enzymes or receptors, leading to the inhibition of microbial growth or the modulation of oxidative stress pathways. The sulfonyl group can also enhance the compound’s solubility and stability, making it more effective in biological applications.

Comparison with Similar Compounds

2-(4-bromobenzenesulfonamido)-3-methylpentanoic acid can be compared with other similar compounds, such as:

  • N-[(4-bromophenyl)sulfonyl]-L-valine
  • N-[(4-bromophenyl)sulfonyl]-L-leucine
  • N-[(4-bromophenyl)sulfonyl]-L-phenylalanine

These compounds share a similar sulfonyl amino acid structure but differ in the amino acid component. The unique properties of this compound, such as its specific interactions with biological targets and its chemical reactivity, make it distinct from these related compounds.

Properties

IUPAC Name

(2S,3R)-2-[(4-bromophenyl)sulfonylamino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-3-8(2)11(12(15)16)14-19(17,18)10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3,(H,15,16)/t8-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTIFMDZYFQKHI-KCJUWKMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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